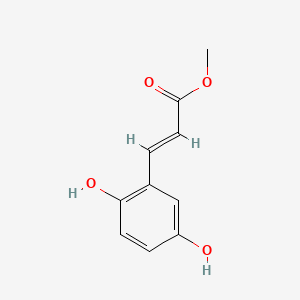

Methyl 2,5-dihydroxycinnamate

Übersicht

Beschreibung

Methyl 2,5-dihydroxycinnamate (MDHC) is a naturally occurring compound found in various plants, including cinnamon and cloves. It is a polyphenol which has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer properties. MDHC has recently gained attention as a potential therapeutic agent for a variety of diseases, including Alzheimer’s and Parkinson’s. In addition, MDHC has also been studied for its potential use as a food preservative, as well as for its ability to enhance the flavor of food.

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition and Cell Cycle Regulation

Methyl 2,5-dihydroxycinnamate, a stable analogue of erbstatin, has been identified as an effective tyrosine kinase inhibitor. It inhibits epidermal growth factor receptor-associated tyrosine kinase, influencing DNA synthesis and the cell cycle in various cells. For instance, it delays the S-phase induction by epidermal growth factor in normal rat kidney cells without affecting the total amount of DNA synthesis (Umezawa et al., 1990). Additionally, it inhibits the G2/M transition in human lymphoid cells, indicating its role in cell cycle regulation (Koch et al., 1996).

Platelet Function Modulation

This compound also impacts human platelet functions. It inhibits the release of arachidonic acid from platelets stimulated by thrombin or collagen, and tyrosine phosphorylation in platelets (Hargreaves et al., 1994). This suggests its potential role in modulating platelet activation and aggregation, which is critical in blood clotting and cardiovascular health.

Impact on Vascular Smooth Muscle Cells

In vascular smooth muscle cells, this compound inhibits multiple steps of the cell cycle. It was found to inhibit the proliferation of these cells, affecting the early G1 phase and the S phase progression, implying its significance in cardiovascular health and potentially in the treatment of vascular diseases (Shimokado et al., 1995).

Effects on Cell Morphology and Differentiation

This compound has been shown to induce morphological changes in Rous sarcoma virus-transformed rat kidney cells, bringing them closer to the morphology of their normal counterparts. It also increases fibronectin gene expression in these cells, suggesting a role in cellular differentiation and possibly in cancer therapy (Umezawa et al., 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Methyl 2,5-dihydroxycinnamate is currently used for research purposes only . Its potential applications in the treatment of diseases, particularly those related to inflammation and tumors, could be explored in future studies.

Relevant Papers The paper titled “The Erbstatin Analogue this compound Cross-Links Proteins and Is Cytotoxic to Normal and Neoplastic Epithelial Cells by a Mechanism Independent of Tyrosine Kinase Inhibition” discusses the cytotoxic effects of this compound . Another paper titled “Synthesis and cytotoxicity of some rigid derivatives of this compound” discusses the synthesis of this compound and its derivatives .

Biochemische Analyse

Biochemical Properties

Methyl 2,5-dihydroxycinnamate interacts with various enzymes and proteins. It is known to inhibit the autophosphorylation of the epidermal growth factor receptor . This interaction with the receptor protein-tyrosine kinase plays a significant role in its biochemical reactions .

Cellular Effects

This compound has been observed to induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle . It also has cytotoxic effects on normal and neoplastic epithelial cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a competitive inhibitor of epidermal growth factor receptor-associated tyrosine kinase, effectively impeding v-abl tyrosine kinase activation .

Eigenschaften

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

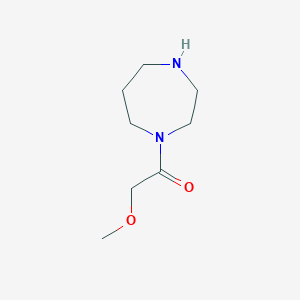

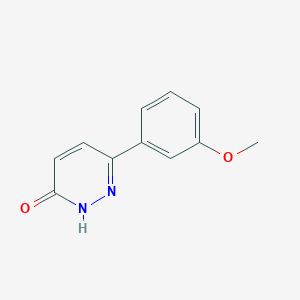

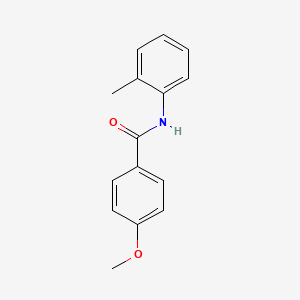

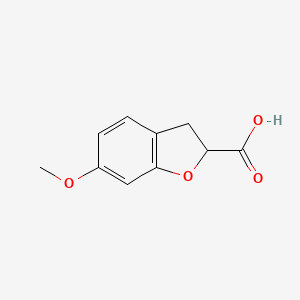

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Methyl 2,5-dihydroxycinnamate?

A1: this compound primarily acts as a tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It inhibits the activity of various tyrosine kinases, enzymes that play a crucial role in numerous cellular processes like growth, differentiation, and proliferation.

Q2: How does this compound affect tyrosine phosphorylation?

A2: It directly inhibits the enzymatic activity of tyrosine kinases, thus preventing the phosphorylation of tyrosine residues on target proteins. [, , , , , ] This inhibition disrupts downstream signaling pathways that rely on tyrosine phosphorylation for signal transduction.

Q3: Can this compound affect other cellular processes?

A3: While primarily known as a tyrosine kinase inhibitor, research suggests this compound can also influence other cellular mechanisms. For instance, it can inhibit topoisomerase II activity, an enzyme essential for DNA replication. [, ] It also demonstrates the ability to induce cross-linking of proteins, leading to the formation of structures similar to cornified envelopes in certain cell types. []

Q4: What are the downstream effects of inhibiting tyrosine kinases with this compound?

A4: Inhibition of tyrosine kinases by this compound disrupts various cellular processes. Observed effects include:

- Inhibition of cell proliferation and growth: This is a common consequence of tyrosine kinase inhibition, as these enzymes are often involved in growth factor signaling pathways. [, , , , , , , ]

- Induction of cell differentiation: In some cell types, this compound can trigger differentiation processes, potentially by interfering with signaling pathways that maintain the undifferentiated state. [, ]

- Induction of apoptosis: Studies show that this compound can promote programmed cell death (apoptosis) in certain cell types, likely due to the disruption of survival signals mediated by tyrosine kinases. [, ]

- Modulation of intracellular calcium levels: Research suggests that this compound can influence calcium influx in various cell types, highlighting its potential impact on calcium-dependent signaling pathways. [, , ]

Q5: Does this compound affect the cell cycle?

A5: Yes, this compound has been shown to inhibit multiple steps of the cell cycle in vascular smooth muscle cells, including early G1 phase progression and S phase progression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)